molecular formula C20H25ClN2O B10782935 N-methyl ortho-methyl Phenyl fentanyl (hydrochloride)

N-methyl ortho-methyl Phenyl fentanyl (hydrochloride)

Cat. No.: B10782935
M. Wt: 344.9 g/mol
InChI Key: NNESDNPMFBPXAE-UHFFFAOYSA-N
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Description

N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. The compound is characterized by its high affinity for opioid receptors, making it a valuable tool in the study of pain management and opioid receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reductive Amination: The acylated product is then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride.

    Formation of the Piperidine Ring: The intermediate is then cyclized to form the piperidine ring, which is a key structural component of the compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid

Industrial Production Methods: Industrial production of N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects .

Comparison with Similar Compounds

    Fentanyl: The parent compound, known for its potent analgesic properties.

    Norfentanyl: A metabolite of fentanyl with similar structural features.

    ortho-methyl Acrylfentanyl: Another fentanyl analog with slight structural modifications.

    ortho-methyl Methoxyacetyl fentanyl: A structurally similar compound with different functional groups

Uniqueness: N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high affinity for opioid receptors and potent analgesic effects make it a valuable tool in research and forensic applications .

Properties

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

N-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride

InChI

InChI=1S/C20H24N2O.ClH/c1-16-8-6-7-11-19(16)22(18-12-14-21(2)15-13-18)20(23)17-9-4-3-5-10-17;/h3-11,18H,12-15H2,1-2H3;1H

InChI Key

NNESDNPMFBPXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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